Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group, a benzyloxycarbonylamino group, and an azabicyclohexane core. The presence of multiple stereocenters in its structure adds to its complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached to the core.
Cyclopropylanilines: These compounds are used as precursors in the synthesis of Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate.
Uniqueness
The uniqueness of this compound lies in its highly diastereoselective synthesis and the presence of multiple stereocenters, which provide a high degree of structural complexity and potential for diverse chemical reactivity.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl (1R,4R,5S)-5-(phenylmethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-10-13-9-14(20)15(13)19-16(21)23-11-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,19,21)/t13-,14-,15+/m1/s1 |
InChI Key |
YBQDYHLVKAWPEQ-KFWWJZLASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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